molecular formula C15H17NOSi B14864117 5-(4-(Trimethylsilyl)phenyl)nicotinaldehyde

5-(4-(Trimethylsilyl)phenyl)nicotinaldehyde

Cat. No.: B14864117
M. Wt: 255.39 g/mol
InChI Key: UXHPWGNEZXRVJO-UHFFFAOYSA-N
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Description

5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with 3-bromopyridine-5-carbaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID.

    Reduction: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-METHANOL.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    4-(TRIMETHYLSILYL)BENZALDEHYDE: Similar structure but lacks the pyridine ring.

    3-FORMYLPYRIDINE: Similar structure but lacks the trimethylsilyl group.

    5-(TRIMETHYLSILYL)PYRIDINE-3-CARBALDEHYDE: Similar structure but with different substitution patterns.

Uniqueness: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE is unique due to the presence of both the trimethylsilyl group and the formyl group on a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17NOSi

Molecular Weight

255.39 g/mol

IUPAC Name

5-(4-trimethylsilylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C15H17NOSi/c1-18(2,3)15-6-4-13(5-7-15)14-8-12(11-17)9-16-10-14/h4-11H,1-3H3

InChI Key

UXHPWGNEZXRVJO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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